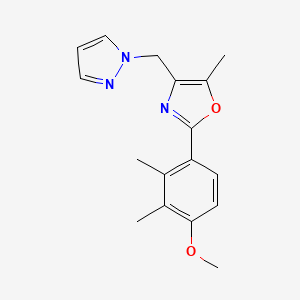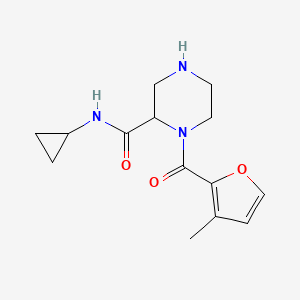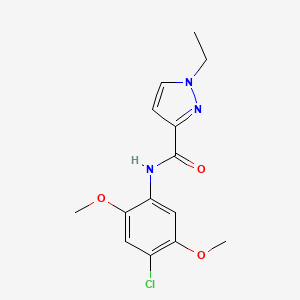
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole, also known as MDPPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDPPO is a heterocyclic compound that contains both a pyrazole and an oxazole ring in its structure. The compound has been synthesized using various methods, and its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of 2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators and thereby reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, the compound has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has several advantages as a research tool. Its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies, and its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively unstable and can degrade over time, which can make it difficult to obtain consistent results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One area of research is the development of new drugs based on the structure of this compound. The compound's anti-inflammatory and anti-cancer properties make it a promising candidate for drug development, and further research is needed to identify potential drug targets and to optimize the structure of this compound-based drugs. Another area of research is the investigation of the compound's neuroprotective properties. This compound has shown promising results in studies of Alzheimer's disease and other neurological disorders, and further research is needed to better understand its mechanism of action and potential therapeutic applications. Finally, further studies are needed to investigate the safety and toxicity of this compound, particularly at higher concentrations.
Synthesemethoden
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole can be synthesized using various methods, including the reaction between 2,3-dimethyl-4-nitrophenol and methyl 4-(1H-pyrazol-1-ylmethyl)-3-oxobutanoate, followed by reduction of the nitro group and cyclization of the resulting intermediate. Another method involves the reaction between 2,3-dimethyl-4-nitrophenol and ethyl 4-(1H-pyrazol-1-ylmethyl)-3-oxobutanoate, followed by reduction and cyclization. Both methods yield this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been used in various scientific research applications, including the study of neurological disorders, cancer, and inflammation. The compound has been shown to have potent anti-inflammatory properties and has been used in studies to investigate the underlying mechanisms of inflammation. Additionally, this compound has been used in studies to investigate the role of inflammation in the development of cancer and has shown promising results in inhibiting tumor growth.
Eigenschaften
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-12(2)16(21-4)7-6-14(11)17-19-15(13(3)22-17)10-20-9-5-8-18-20/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQKQJADRQUBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5373926.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5373928.png)
amine hydrochloride](/img/structure/B5373934.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373967.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)

![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![3-(2-methoxy-3-methylbenzoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5373984.png)
![(5-{1-[3-(1H-pyrazol-5-yl)phenyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5373985.png)
![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)